molecular formula C10H12N4OS B1269306 3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide CAS No. 147992-87-8

3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B1269306
CAS No.: 147992-87-8
M. Wt: 236.3 g/mol
InChI Key: APQCIRNWAACMSD-UHFFFAOYSA-N
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Description

3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide is an organic compound with the molecular formula C10H12N4OS. It is a white to pale yellow solid and is known for its potential biological activities. This compound is part of the thienopyridine family, which is characterized by a fused thiophene and pyridine ring system.

Scientific Research Applications

3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Future Directions

The future directions for research on “3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide” could include further exploration of its synthesis, chemical reactions, and potential biological activity. Given the interesting properties of related compounds, it may also be worthwhile to investigate its potential as a therapeutic agent .

Biochemical Analysis

Biochemical Properties

3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a selective inhibitor of plasmodial glycogen synthase kinase-3, bacterial histidine kinase autophosphorylation, heat shock protein Hsp90, and serine/threonine kinase B-Raf . These interactions are essential for its biological activity, influencing various cellular processes and pathways.

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to alter the cell cycle profile, causing a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer research and treatment.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It forms a salt-bridge interaction with lysine and hydrogen bonds with glutamic acid and aspartic acid via water molecules . These interactions lead to the inhibition of specific enzymes and modulation of cellular pathways, contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its biological activity can vary depending on the nature of solvents used and the duration of exposure . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects . Threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize its therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are crucial for its biological activity, influencing cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect its localization and accumulation, influencing its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its biological effects . This localization is crucial for its role in modulating cellular pathways and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes the use of solvents like ethanol and catalysts such as triethylamine, followed by purification steps like crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various alkyl or acyl groups .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(dimethylamino)thieno[3,2-d]pyrimidine-2-carboxamide
  • 3-Amino-4-(dimethylamino)thieno[3,4-b]pyridine-2-carboxamide

Uniqueness

Compared to similar compounds, 3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide exhibits unique structural features that contribute to its distinct biological activities. Its specific arrangement of amino and dimethylamino groups enhances its interaction with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-14(2)5-3-4-13-10-6(5)7(11)8(16-10)9(12)15/h3-4H,11H2,1-2H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQCIRNWAACMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C(=C(SC2=NC=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701184614
Record name 3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147992-87-8
Record name 3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147992-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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